N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H14N2O5S2 and its molecular weight is 402.44. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
A study designed and synthesized derivatives of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating them for anticancer activity against four cancer cell lines. These compounds showed moderate to excellent anticancer activity, with some derivatives outperforming the reference drug etoposide in terms of IC50 values (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
Research on thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety highlighted their antimicrobial and anti-proliferative activities. Specifically, one derivative demonstrated significant anti-proliferative effects against HCT-116 cancer cells, along with notable antimicrobial efficacy (Mansour et al., 2020).
Antimalarial and Anti-COVID-19 Potential
A theoretical investigation into antimalarial sulfonamides, which could be structurally related to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, explored their potential as COVID-19 drugs through computational calculations and molecular docking studies. These compounds exhibited promising antimalarial activity, with some showing low cytotoxicity and favorable ADMET properties (Fahim & Ismael, 2021).
Role in Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives, through a study on methyl functionality and S⋯O interaction, were found to act as new series of supramolecular gelators, displaying gelation behavior towards ethanol/water and methanol/water mixtures. This research could have implications for the development of novel materials with specific mechanical and chemical properties (Yadav & Ballabh, 2020).
Glucokinase Activation for Diabetes Treatment
The discovery of 3-alkoxy-5-phenoxy-N-thiazolyl benzamides as glucokinase activators, with one compound in particular showing potent oral bioavailability and a glucose-lowering effect in rats, highlights the therapeutic potential of related compounds in treating diabetes (Iino et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to a class of molecules that have been designed based on the activity of indoles against various cancer cell lines .
Mode of Action
It is known that similar compounds have shown anticancer activity by causing cell cycle arrest at the s phase and inducing apoptosis in cancer cells .
Biochemical Pathways
It is known that similar compounds have shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
It is known that similar compounds exhibit excellent pharmacokinetics and in vivo activity following oral dosing . Additionally, 1,3-Benzodioxole compounds, which this compound is a part of, are known to regulate cytochrome P 450-dependent drug oxidation, which is important in the process of eliminating drugs from the body .
Result of Action
Similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S2/c1-27(22,23)13-5-2-11(3-6-13)17(21)20-18-19-14(9-26-18)12-4-7-15-16(8-12)25-10-24-15/h2-9H,10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNVBCIAUUSBCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.